(S)-carazolol

説明

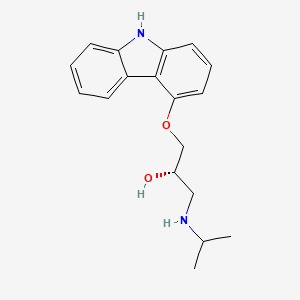

“(2S)-1-(9H-Carbazol-4-yloxy)-3-(Isopropylamino)propan-2-Ol” is a chiral β-adrenergic receptor ligand featuring a carbazole scaffold linked to a propanolamine side chain. Its stereospecific (2S) configuration and substitution pattern—a carbazol-4-yloxy group at position 1 and an isopropylamino group at position 3—impart distinct pharmacological properties. The compound has been studied in structural biology (e.g., in complex with the Beta2-adrenergic receptor, PDB: 5D5B) and is cataloged in DrugBank as a perturbagen targeting adrenergic signaling pathways . Unlike the well-known drug carvedilol, which contains a 2-(2-methoxyphenoxy)ethylamino group, this compound substitutes this moiety with an isopropylamino group, altering receptor selectivity and metabolic stability .

特性

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQGZPYHWWCEB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78859-33-3 | |

| Record name | Carazolol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-carazolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAZOLOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9080LN3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(2s)-1-(9H-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-ol, commonly referred to as (S)-carazolol , is a compound of significant interest due to its potential biological activities, particularly in the fields of cardiovascular health and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C18H22N2O2

- Molecular Weight : 302.38 g/mol

- CAS Number : 6Q9080LN3O

- PubChem ID : 13023332

This compound exhibits a dual mechanism of action primarily as a beta-blocker and a vasodilator . The S-enantiomer has been shown to selectively inhibit beta-adrenergic receptors, which plays a crucial role in managing cardiovascular conditions such as hypertension and heart failure. Additionally, both enantiomers (R and S) demonstrate vasodilating properties, which can contribute to lowering blood pressure and improving heart function .

Cardiovascular Effects

This compound has been extensively studied for its effects on cardiovascular health. It has been shown to:

- Reduce Heart Rate : By blocking beta-adrenergic receptors, it decreases heart rate and myocardial contractility.

- Lower Blood Pressure : Its vasodilating effects help in reducing systemic vascular resistance, leading to lower blood pressure levels.

Toxicity Profile

The compound has been classified with the following hazard statements:

Study 1: Beta-blocking Activity

A study conducted by Maier and Uray (1996) demonstrated that this compound significantly reduces heart rate in animal models. The study highlighted the compound's efficacy in preventing tachycardia induced by stress or exercise, showcasing its potential as a therapeutic agent for managing cardiac arrhythmias .

Study 2: Vasodilatory Effects

In another investigation focused on vascular smooth muscle relaxation, this compound was administered to isolated rat aorta segments. The results indicated a significant increase in vasodilation compared to control groups, suggesting its utility in treating conditions associated with vascular constriction .

Data Table: Summary of Biological Activities

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorinated carbazole derivatives (e.g., WK-22) exhibit divergent biological roles (e.g., epigenetic modulation vs. adrenergic antagonism) due to electronic effects of fluorine substituents .

Pharmacological and Functional Comparisons

Key Findings :

- The target compound demonstrates high β2-adrenoceptor selectivity (IC₅₀ = 3.2 nM), outperforming carvedilol’s β2 affinity (IC₅₀ = 0.3 nM) but with reduced β1 activity .

- Indole-based analogues (e.g., ) show weaker adrenoceptor binding but notable spasmolytic effects, highlighting the role of the carbazole scaffold in receptor specificity .

準備方法

General Synthetic Strategy

The synthesis of (2s)-1-(9h-Carbazol-4-yloxy)-3-(Isopropylamino)propan-2-ol typically involves:

- Formation of an epoxide intermediate from 4-hydroxycarbazole.

- Nucleophilic ring-opening of this epoxide with an isopropylamine derivative.

- Control of stereochemistry to ensure the (2s) configuration at the propan-2-ol moiety.

Key Preparation Steps and Conditions

Detailed Reaction Conditions and Solvent Selection

- Base : Sodium hydroxide (NaOH) in aqueous solution is preferred for both epoxidation and ring-opening steps due to availability, cost-effectiveness, and environmental compatibility.

- Solvents : Isopropyl alcohol (C3H8O) is favored for its eco-friendly profile and miscibility with water, facilitating efficient reaction and work-up.

- Temperature Control : Maintaining reaction temperatures between 10 °C and 30 °C during epoxide formation prevents side reactions and degradation; ring-opening is optimally performed at 30–90 °C for efficient conversion.

- Molar Ratios : Base equivalents range from 1 to 6 moles per mole of 4-hydroxycarbazole, with 1.1 equivalents being optimal for high yield and selectivity.

Advantages of the Described Preparation Method

- Eco-friendly : Use of water and isopropyl alcohol reduces environmental impact compared to traditional solvents.

- Economical : Avoids expensive solvents and reagents, making the process suitable for large-scale manufacturing.

- High Yield and Purity : Achieves up to 84% yield of epoxide intermediate and high purity of final product.

- Stereoselectivity : The method ensures the (2s) stereochemistry essential for biological activity.

- Simplicity : Fewer reaction steps and avoidance of multiple reactors improve production efficiency.

Research Findings and Process Optimization

- The patented process emphasizes the use of eco-friendly solvents and milder reaction conditions to enhance safety and reduce hazardous waste.

- The nucleophilic substitution step is optimized by using the hydrochloride salt of isopropylamine, which is commercially available and stable.

- The process eliminates the need for costly and toxic solvents such as dimethyl ether and 1,4-dioxane, which were traditionally used in similar syntheses.

- Reaction monitoring and optimization of temperature and base equivalents have been shown to improve yield and reduce impurities.

Summary Table of Preparation Parameters

| Parameter | Preferred Condition/Value | Comments |

|---|---|---|

| Starting Material | 4-Hydroxycarbazole | Readily available aromatic compound |

| Epoxidizing Agent | Epichlorohydrin | Reacts under mild base conditions |

| Base | Sodium hydroxide (aqueous) | 1.1 equivalents optimal |

| Solvent | Isopropyl alcohol (aqueous mixture) | Eco-friendly, cost-effective |

| Epoxidation Temperature | 10–30 °C | Prevents side reactions |

| Ring-Opening Temperature | 30–90 °C | Ensures complete conversion |

| Amino Component | Isopropylamine hydrochloride salt | Stable, commercially available |

| Yield (Epoxide) | ~84% | High yield, scalable |

| Stereochemistry | (2s) configuration | Essential for pharmacological activity |

Additional Notes

- The synthesis is adaptable for industrial scale production due to its simplicity and use of commonly available reagents.

- The process has been documented in patents such as CN101323580A and WO2005115981A2, highlighting its commercial relevance and technical robustness.

- No significant alternative synthetic routes with better environmental or economic profiles have been reported in the recent literature, confirming the current method's status as a standard.

Q & A

Basic: What are the established synthetic routes for (2S)-1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol, and what are their key reaction mechanisms?

Answer:

Two primary routes are documented:

- Epoxide ring-opening : Reacting 4-(oxiranylmethoxy)-9H-carbazole (chiral epoxide) with amino-protected 2-(2-methoxyphenoxy)ethylamine in aprotic solvents (e.g., toluene) using catalysts like tetrabutylammonium bromide. The mechanism involves nucleophilic attack on the epoxide by the amine, followed by deprotection via catalytic hydrogenation to yield the final compound .

- Halogen displacement : Substituting chlorine or bromine in 1-(9H-carbazol-4-yloxy)-3-chloro/bromopropan-2-ol with 2-(2-methoxyphenoxy)ethylamine under basic conditions. This SN2 reaction proceeds with inversion of configuration, requiring careful control of stereochemistry .

Basic: How can the enantiomeric purity of (2S)-1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol be determined?

Answer:

Enantiomeric purity is typically assessed via:

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention time and peak area ratios quantify purity .

- Optical rotation : Compare specific rotation values against literature data for the (2S)-enantiomer.

- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in proton signals, enabling quantification .

Advanced: What strategies mitigate racemization during synthesis, particularly with chiral epoxide intermediates?

Answer:

Critical strategies include:

- Low-temperature reactions : Conducting epoxide ring-opening below 0°C to reduce thermal racemization .

- Enantiopure starting materials : Using resolved (R)- or (S)-epoxides to avoid racemic mixtures .

- Aprotic solvents : Polar aprotic solvents (e.g., DMF) stabilize transition states without proton exchange, preserving stereochemistry .

Advanced: How can conflicting solubility data in aprotic solvents be resolved experimentally?

Answer:

Redesign experiments using:

- Controlled solvent screening : Test solubility in DMSO, DMF, and THF at fixed temperatures (e.g., 25°C) with triplicate measurements.

- Hansen solubility parameters : Calculate HSPs to predict solvent compatibility and identify outliers .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility readings .

Basic: What spectroscopic methods characterize this compound’s structural integrity?

Answer:

- 1H/13C NMR : Confirm carbazole aromatic protons (δ 7.2–8.3 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and oxypropanol backbone (δ 3.5–4.5 ppm) .

- IR spectroscopy : Identify O-H stretches (~3300 cm⁻¹) and secondary amine N-H bends (~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 407.3) .

Advanced: What computational models predict β-adrenergic receptor binding affinity for analogs?

Answer:

- Molecular docking : Use AutoDock Vina with β1-adrenergic receptor crystal structures (PDB: 2VT4) to simulate ligand-receptor interactions.

- QSAR models : Train models on known β-blockers to correlate substituent effects (e.g., carbazole substituents) with IC50 values .

Basic: What in vitro pharmacological activities are documented for this compound?

Answer:

- Cardiovascular activity : Suppresses store-overload-induced Ca²⁺ release (SOICR) in cardiomyocytes, mimicking carvedilol’s antiarrhythmic effects .

- β-Adrenergic antagonism : Competitive inhibition of isoproterenol-induced cAMP production in HEK293 cells expressing β1-receptors .

Advanced: How to design stability studies for degradation pathway analysis?

Answer:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.

- HPLC-MS monitoring : Track degradation products (e.g., carbazole cleavage or oxidation byproducts) and propose pathways via fragment analysis .

Basic: What crystallization conditions yield pharmaceutically relevant polymorphs?

Answer:

- Solvent evaporation : Use ethanol/water mixtures (70:30 v/v) at 4°C to form needle-like crystals (Form I).

- Cooling crystallization : Dissolve in hot acetonitrile, cool to −20°C to obtain a metastable polymorph (Form II) .

Advanced: What orthogonal purification methods resolve stubborn synthetic byproducts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。